Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate
Description
Chemical Structure and Properties Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate (CAS: 866136-97-2) is a synthetic organic compound characterized by a benzodioxole core linked to a propanoate ester. The molecule features a thiourea-functionalized side chain with a methylamino substituent, contributing to its unique physicochemical and biological properties. The molecular formula is C₁₂H₁₃N₂O₄S, with a molecular weight of 293.31 g/mol .
Synthesis and Applications This compound is synthesized via multi-step reactions involving nucleophilic substitution and thiourea formation. For example, intermediates such as methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride (CAS: 1177093-05-8) are modified using methyl isothiocyanate or carbodiimide coupling agents to introduce the thiourea group . Its applications are explored in medicinal chemistry, particularly as a precursor for antimycobacterial agents and enzyme inhibitors due to its structural mimicry of peptide pharmacophores .
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-14-13(20)15-9(6-12(16)17-2)8-3-4-10-11(5-8)19-7-18-10/h3-5,9H,6-7H2,1-2H3,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHJVMLUHNHMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331410 | |
| Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866136-97-2 | |
| Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol with formaldehyde. The subsequent steps involve the introduction of the methylamino and carbothioyl groups through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would likely include rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and carbothioyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related derivatives below, focusing on substituent variations and their impact on biological activity, solubility, and synthetic complexity.
Key Findings
Thiourea vs. Urea Derivatives The thiourea group in the target compound (C=S bond) enhances metal-binding capacity compared to urea derivatives (C=O bond), as seen in methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate . Thioureas are also more resistant to hydrolysis, improving metabolic stability .
Amino vs. 2.8 for the thiourea derivative) . This makes the hydrochloride a better candidate for aqueous-phase reactions.
Chiral vs. Achiral Derivatives Chiral analogues like methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate exhibit stereoselective interactions with biomolecules, critical for receptor-targeted drug design .
Biological Activity Derivatives with extended aromatic systems (e.g., naphthoquinone in ) show potent anticancer activity but higher toxicity profiles. In contrast, the thiourea-containing target compound demonstrates broader antimycobacterial activity with lower cytotoxicity .
Biological Activity
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate, also known by its CAS number 866136-97-2, is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
- Molecular Formula : C13H16N2O4S
- Molecular Weight : 296.34 g/mol
- IUPAC Name : this compound
Structural Representation
The compound's structure features a benzodioxole moiety, a propanoate backbone, and a carbothioamide group, which may contribute to its biological activity.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to neurotransmission and cellular response.
- Antioxidant Properties : The presence of the benzodioxole structure is associated with antioxidant activity, potentially reducing oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Anticancer Activity : Preliminary studies have shown that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death mechanisms.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Properties : There is evidence suggesting it could protect neuronal cells from damage due to oxidative stress or excitotoxicity.
Case Studies and Research Findings
A review of recent literature reveals several notable findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the micromolar range. |
| Study 2 | Showed that this compound reduced the expression of inflammatory markers in vitro. |
| Study 3 | Indicated neuroprotective effects in animal models of neurodegeneration, suggesting potential therapeutic applications for neurodegenerative diseases. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
